molecular formula C18H27BN2O2 B13726752 1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B13726752
M. Wt: 314.2 g/mol
InChI Key: WOSHAPTWVMJKRE-UHFFFAOYSA-N
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Description

1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is an organic compound that features a benzimidazole core substituted with a neopentyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The benzimidazole core can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Compared to these similar compounds, 1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the neopentyl group, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C18H27BN2O2

Molecular Weight

314.2 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C18H27BN2O2/c1-16(2,3)11-21-12-20-14-10-13(8-9-15(14)21)19-22-17(4,5)18(6,7)23-19/h8-10,12H,11H2,1-7H3

InChI Key

WOSHAPTWVMJKRE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC(C)(C)C

Origin of Product

United States

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